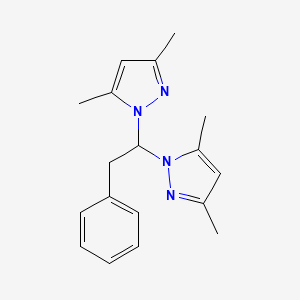
1,1'-(2-Phenylethane-1,1-diyl)bis(3,5-dimethyl-1H-pyrazole)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzylbis(3,5-dimethyl-1H-pyrazole-1-yl)methane: is an organic compound that belongs to the class of bis(pyrazolyl)methanes. This compound features two 3,5-dimethyl-1H-pyrazole groups attached to a central benzylmethane moiety. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, often serving as building blocks for more complex heterocyclic systems .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzylbis(3,5-dimethyl-1H-pyrazole-1-yl)methane typically involves the reaction of 3,5-dimethylpyrazole with benzyl halides under basic conditions. One common method includes the use of sodium hydride (NaH) as a base in an aprotic solvent like dimethylformamide (DMF). The reaction proceeds through nucleophilic substitution, where the pyrazole nitrogen attacks the benzyl halide, forming the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for scale-up. These optimizations may include the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Benzylbis(3,5-dimethyl-1H-pyrazole-1-yl)methane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The benzyl group can be substituted with other functional groups using electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Electrophiles like bromine (Br₂) or chloromethyl methyl ether (MOMCl)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce fully saturated compounds.
Applications De Recherche Scientifique
Benzylbis(3,5-dimethyl-1H-pyrazole-1-yl)methane has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to bind to active sites.
Medicine: Explored for its anti-inflammatory and anti-cancer properties, although more research is needed to confirm these effects.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of Benzylbis(3,5-dimethyl-1H-pyrazole-1-yl)methane involves its interaction with molecular targets such as enzymes or receptors. The pyrazole rings can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. This compound may also interact with cellular pathways involved in inflammation or cancer progression .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(pyrazolyl)methane: Similar structure but lacks the benzyl group, leading to different chemical and biological properties.
3,5-Dimethylpyrazole: A simpler compound with only one pyrazole ring, used as a precursor in the synthesis of more complex molecules.
Tris(pyrazolyl)methane: Contains three pyrazole rings, often used in coordination chemistry for forming stable metal complexes.
Uniqueness
Benzylbis(3,5-dimethyl-1H-pyrazole-1-yl)methane is unique due to its specific combination of benzyl and pyrazole groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
918794-23-7 |
|---|---|
Formule moléculaire |
C18H22N4 |
Poids moléculaire |
294.4 g/mol |
Nom IUPAC |
1-[1-(3,5-dimethylpyrazol-1-yl)-2-phenylethyl]-3,5-dimethylpyrazole |
InChI |
InChI=1S/C18H22N4/c1-13-10-15(3)21(19-13)18(12-17-8-6-5-7-9-17)22-16(4)11-14(2)20-22/h5-11,18H,12H2,1-4H3 |
Clé InChI |
YTPJQRRLLZTLHT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NN1C(CC2=CC=CC=C2)N3C(=CC(=N3)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



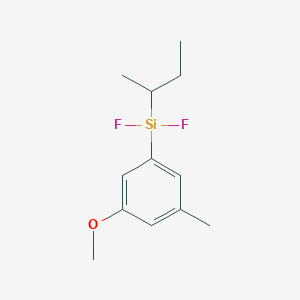

![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-hydroxy-3-nitro-](/img/structure/B14174710.png)
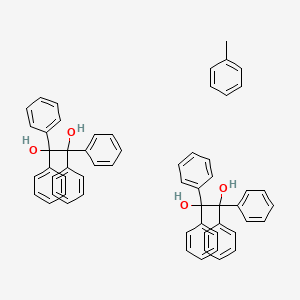
![3-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}-1,3-thiazolidine-2,4-dione](/img/structure/B14174719.png)
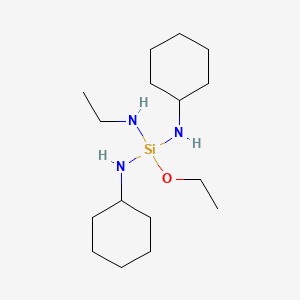
![1-[[4-(Imidazol-1-ylmethyl)-2,5-dimethylphenyl]methyl]imidazole](/img/structure/B14174733.png)
![2-[[(2S)-2-amino-3-pyren-1-ylpropanoyl]amino]acetic acid](/img/structure/B14174741.png)

![6-(1-Benzofuran-2-yl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14174763.png)
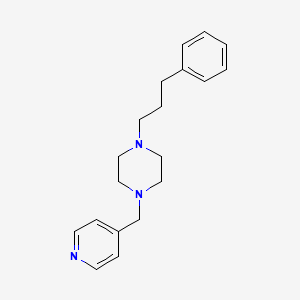

![10-[5-Hydroxy-6-(hydroxymethyl)-3,4-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B14174785.png)
